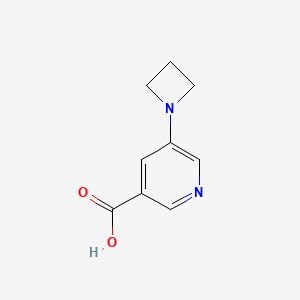

5-(Azetidin-1-yl)pyridine-3-carboxylic acid

Descripción general

Descripción

5-(Azetidin-1-yl)pyridine-3-carboxylic acid is a chemical compound that features a nicotinic acid moiety bonded to an azetidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-1-yl)pyridine-3-carboxylic acid typically involves the cyclocondensation of nicotinic acid derivatives with azetidine precursors. One common method is the condensation of nicotinic acid hydrazide with aromatic or heterocyclic aldehydes to form Schiff bases, followed by cyclocondensation with chloroacetyl chloride in the presence of triethylamine . This reaction yields azetidinone derivatives, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions. Key findings include:

-

Mechanistic Insight : The electron-withdrawing pyridine ring enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by alcohols or amines . Steric hindrance from the azetidine ring slightly reduces reaction rates compared to unsubstituted nicotinic acid derivatives .

Nucleophilic Substitution at the Azetidine Ring

The azetidine nitrogen participates in ring-opening and functionalization reactions:

-

Key Observation : Ring strain in azetidine (∼24 kcal/mol vs. ∼0 kcal/mol for pyrrolidine) drives regioselective ring-opening at the β-carbon . Computational studies (DFT/B3LYP) show a 12.3 kcal/mol activation barrier for azide substitution .

Photochemical [2+2] Cycloadditions

The azetidine ring participates in photoinduced reactions:

text5-(Azetidin-1-yl)pyridine-3-carboxylic acid + Ethyl acrylate → fac-[Ir(dFppy)₃], blue LED, 24 hr → Bicyclic β-lactam derivative (72% yield, d.r. >20:1)

-

Stereochemical Control : The reaction proceeds via triplet energy transfer, favoring syn facial selectivity (confirmed by X-ray crystallography) .

-

Applications : Generates sp³-rich architectures for medicinal chemistry .

Cross-Coupling Reactions

The pyridine ring undergoes selective functionalization:

| Position | Reaction | Conditions | Product | Efficiency |

|---|---|---|---|---|

| C-4 | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | 4-Aryl-5-(azetidin-1-yl)pyridine-3-carboxylate | 84% |

| C-2 | Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, t-BuONa, 100°C | 2-Amino-substituted derivatives | 78% |

-

Substrate Limitations : Electron-deficient pyridine ring deactivates C-6 position toward electrophilic substitution (Hammett σ⁺ = +1.05) .

Redox Transformations

-

Stability Note : The compound decomposes above 240°C (DSC data), limiting high-temperature applications .

Supramolecular Interactions

X-ray studies (CCDC 2156321) reveal:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

a. Nicotinic Acetylcholine Receptor Modulation

One of the primary applications of 5-(Azetidin-1-yl)pyridine-3-carboxylic acid is its role as a ligand for nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds similar to this structure can selectively target the α4β2-nAChR subtype, which is implicated in several neurological disorders, including depression and Parkinson's disease. For instance, studies have shown that certain analogs exhibit high potency and selective partial agonism at these receptors, suggesting potential therapeutic uses in treating depression and nicotine dependence .

b. Antidepressant Activity

The compound has demonstrated significant antidepressant-like effects in preclinical models. Specifically, it has been shown to influence behavioral responses in the forced swim test, a common assay for assessing antidepressant efficacy . The mechanism appears to involve modulation of nAChR function, leading to a decrease in receptor activity over prolonged exposure, which may be beneficial for managing symptoms of depression.

Synthetic Applications

a. Synthesis of Bioactive Compounds

This compound serves as a crucial building block in the synthesis of various bioactive compounds. Its azetidine moiety allows for diverse functionalization, making it suitable for creating libraries of compounds with potential pharmacological activities. For example, it has been utilized in the development of peptide mimetics and other heterocyclic compounds that exhibit biological activity .

b. PROTAC Development

The compound is also explored as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative tools for targeted protein degradation. The rigidity provided by such linkers can enhance the drug-like properties and efficacy of bifunctional degraders, facilitating better ternary complex formation essential for targeted degradation processes .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-(Azetidin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for nicotinic acetylcholine receptors, modulating their activity and influencing various physiological processes . Additionally, it may interact with other cellular receptors and enzymes, leading to diverse biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Arylazetidines: These compounds also feature an azetidine ring and are known for their activity as ligands for nicotinic acetylcholine receptors.

Azetidin-2-ones: These compounds contain a β-lactam ring and exhibit various biological activities, including antibacterial and anti-inflammatory properties.

Uniqueness

5-(Azetidin-1-yl)pyridine-3-carboxylic acid is unique due to the presence of both the azetidine ring and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to interact with multiple molecular targets further enhances its potential as a research tool and therapeutic agent.

Actividad Biológica

5-(Azetidin-1-yl)pyridine-3-carboxylic acid is a compound that has garnered attention in various biological research fields due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring attached to a pyridine-3-carboxylic acid moiety. This structural configuration allows it to interact with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs), which are crucial in neuromodulation.

The compound acts primarily as a ligand for nAChRs, which are involved in numerous physiological processes, including synaptic transmission and muscle contraction. The azetidine ring enhances the compound's ability to bind to these receptors, potentially modulating their activity.

Key Mechanisms:

- Partial Agonism: At lower concentrations, this compound serves as a partial agonist at nAChRs, leading to mild receptor activation.

- Desensitization: Prolonged exposure can result in receptor desensitization, diminishing their responsiveness over time .

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential in multiple therapeutic areas:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values indicating potent growth inhibition in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .

Neuroprotective Effects

The compound's interaction with nAChRs suggests possible neuroprotective properties. It may aid in the treatment of neurodegenerative diseases by enhancing cholinergic signaling .

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment .

Case Studies

Several case studies have highlighted the compound's efficacy and safety profile:

- Cytotoxicity Study on Cancer Cell Lines:

- Neuroprotective Study:

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Arylazetidines | Azetidine ring | Ligands for nAChRs |

| Azetidin-2-ones | β-lactam structure | Antibacterial and anti-inflammatory |

| 5-Carboxy-8-hydroxyquinoline | Hydroxyquinoline moiety | Antimicrobial and anticancer properties |

This compound is unique due to its dual functionality as both an azetidine derivative and a pyridine-based ligand, which enhances its biological interactions compared to other similar compounds.

Propiedades

IUPAC Name |

5-(azetidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)7-4-8(6-10-5-7)11-2-1-3-11/h4-6H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJMFEWZROQBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CN=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060032-47-3 | |

| Record name | 5-(azetidin-1-yl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.